molecular formula C35H62O5 B1254939 [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B1254939
M. Wt: 562.9 g/mol
InChI Key: UBVNVODYHAMTDT-IRAKIBEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a diglyceride, also known as a diacylglycerol. It consists of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Specifically, this compound has one chain of myristic acid (14:0) and one chain of alpha-linolenic acid (18:3(9Z,12Z,15Z)) attached to the glycerol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with myristic acid and alpha-linolenic acid. This can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, employs lipases to catalyze the esterification reaction under milder conditions .

Industrial Production Methods

Industrial production of diglycerides, including this compound, often involves the glycerolysis of triglycerides. This process uses glycerol and triglycerides in the presence of a catalyst, such as sodium hydroxide or lipase, to produce diglycerides and monoglycerides. The reaction conditions typically include moderate temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and signaling pathways. As a diglyceride, it can act as a secondary messenger in signal transduction processes, particularly in the activation of protein kinase C. The unsaturated fatty acid chain (alpha-linolenic acid) also contributes to its biological activity by modulating membrane fluidity and serving as a precursor for bioactive lipid mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific combination of myristic acid and alpha-linolenic acid, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C35H62O5

Molecular Weight

562.9 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C35H62O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h5,7,11,13,16-17,33,36H,3-4,6,8-10,12,14-15,18-32H2,1-2H3/b7-5-,13-11-,17-16-/t33-/m0/s1

InChI Key

UBVNVODYHAMTDT-IRAKIBEVSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

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